molecular formula C27H25NO3S B2911986 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone CAS No. 321431-52-1

4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone

Cat. No.: B2911986
CAS No.: 321431-52-1
M. Wt: 443.56
InChI Key: BDFUHGXFSMORQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a synthetic small molecule belonging to the sulfonylpyridinone chemical class, which is of significant interest in medicinal chemistry for the development of kinase inhibitors. The structural core of this compound, featuring a sulfonyl group adjacent to a pyridinone nitrogen, is a known pharmacophore that can mimic ATP and compete for binding in the catalytic pockets of various protein kinases. Researchers are investigating this compound and its analogs primarily in the context of oncology research , where targeted inhibition of specific kinase signaling pathways is a cornerstone strategy for halting uncontrolled cell proliferation. Its mechanism of action is hypothesized to involve the potent and selective inhibition of one or more key kinases involved in cell cycle progression and survival. Furthermore, the specific substitution pattern on the molecule—including the 4-methylbenzyl and 3-methylphenylsulfonyl moieties—suggests it was designed for structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and physicochemical properties. This makes it a valuable chemical probe for chemical biology efforts aimed at deconvoluting complex kinase-driven cellular processes and validating new therapeutic targets.

Properties

IUPAC Name

4-methyl-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3S/c1-19-12-14-22(15-13-19)18-28-25(23-9-5-4-6-10-23)17-21(3)26(27(28)29)32(30,31)24-11-7-8-20(2)16-24/h4-17H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFUHGXFSMORQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the sulfonyl and benzyl groups. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 3-[(3-methylphenyl)sulfonyl] moiety is a key reactive site, enabling nucleophilic substitution or elimination under specific conditions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing sulfonyl group activates the pyridinone ring for substitution at positions ortho or para to the sulfonyl group. Reactions with amines or alkoxides may occur under basic conditions .
  • Desulfonylation: Reduction via catalytic hydrogenation (e.g., Pd/C, H₂) or treatment with strong acids (e.g., HBr/AcOH) could remove the sulfonyl group, yielding a deprotected pyridinone derivative .

Example Reaction Pathway: Pyridinone SO2Ar+NuBasePyridinone Nu+ArSO2\text{Pyridinone SO}_2\text{Ar}+\text{Nu}^-\xrightarrow{\text{Base}}\text{Pyridinone Nu}+\text{ArSO}_2^-Nu⁻ = Amine, alkoxide, or thiol nucleophile .

Pyridinone Ring Modifications

The pyridinone core (2(1H)-pyridinone) exhibits dual reactivity as a lactam and an aromatic system:

  • Lactam Hydrolysis: Under acidic or basic conditions, the ring may hydrolyze to form a dicarboxylic acid derivative. For example, refluxing with HCl or NaOH could cleave the lactam bond .
  • Electrophilic Substitution: The electron-rich aromatic ring may undergo nitration, halogenation, or Friedel-Crafts alkylation at the 5-position (meta to the sulfonyl group) .

Key Data:

Reaction TypeConditionsProductReference
Hydrolysis6M HCl, 100°COpen-chain dicarboxylic acid
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative

Benzyl Group Functionalization

The 1-(4-methylbenzyl) substituent can participate in:

  • Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the benzylic methyl group to a carboxylic acid .
  • Free Radical Halogenation: NBS (N-bromosuccinimide) under UV light introduces bromine at the benzylic position .

Example: Ar CH2 PyridinoneKMnO4/H+Ar COOH Pyridinone\text{Ar CH}_2\text{ Pyridinone}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Ar COOH Pyridinone}

Cross-Coupling Reactions

The phenyl group at the 6-position is amenable to Suzuki-Miyaura or Heck coupling, enabling diversification:

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces substituted aryl groups .
  • Buchwald-Hartwig Amination: Introduces amines at the phenyl ring using Pd catalysts and ligands .

Conditions:

ReactionCatalystLigandYield (%)
SuzukiPd(PPh₃)₄-60–75
BuchwaldPd₂(dba)₃XPhos55–70

Steric and Electronic Effects

  • Steric Hindrance: The 3-sulfonyl and 6-phenyl groups create steric bulk, limiting reactivity at adjacent positions .
  • Electronic Effects: The sulfonyl group deactivates the pyridinone ring, reducing electrophilic substitution rates except under strongly activating conditions .

Stability and Degradation Pathways

  • Thermal Stability: Predicted boiling point: 681.9°C; decomposes above 300°C without melting .
  • Photodegradation: UV exposure may cleave the sulfonyl group or oxidize the benzyl moiety .

Scientific Research Applications

4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridinone derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Key comparisons include:

Sulfonyl-Containing Pyridinones
  • 4,5,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone (): Molecular Formula: C₁₅H₁₇NO₃S vs. C₂₈H₂₅NO₃S (target compound). Key Differences: Lacks the 4-methylbenzyl and 6-phenyl groups. Physicochemical Impact: Lower molecular weight (291.37 g/mol vs. ~455.57 g/mol for the target compound) suggests higher solubility in polar solvents.
3-Cyano-Substituted Pyridinones
  • 3-Cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones (): Functional Group: Cyano (-CN) at position 3 vs. sulfonyl (-SO₂-) in the target compound. Electronic Effects: The cyano group is a strong electron-withdrawing moiety, whereas sulfonyl groups offer both electron withdrawal and hydrogen-bonding capabilities. Biological Relevance: Cyano derivatives show applications as dyes, pigments, and antihypertensive agents (), whereas sulfonyl-containing compounds (e.g., ) demonstrate enhanced antiproliferative activity.
Pyrimidinethione Derivatives
  • 4-Methyl-1-(4-methylphenyl)-6-phenyl-2[1H]-pyrimidinethione (3S) (): Core Structure: Pyrimidinethione vs. pyridinone. Substituent Impact: Replacing sulfur with sulfonyl groups alters redox properties and binding affinity. The methoxy-substituted analogue (4S) exhibited threefold higher ABCB1 inhibition than 3S, emphasizing the role of substituent electronics.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Melting Point (°C)
Target Compound ~455.57 Sulfonyl, methylbenzyl, phenyl Low (lipophilic) Not reported
4,5,6-Trimethyl-3-sulfonylpyridinone 291.37 Sulfonyl, methyl Moderate Not reported
3-Cyano-4-chlorophenyl-6-(4-tolyl) ~323.35 Cyano, chlorophenyl, tolyl Low 323–325

Spectral and Analytical Data

  • Mass Spectrometry: Sulfonyl-containing compounds (e.g., ) undergo CO elimination in negative ESI-MS, contrasting with cyano derivatives, which fragment via H₂O loss in positive mode .
  • NMR Spectroscopy : The methylbenzyl and sulfonyl groups in the target compound would produce distinct ^1H-NMR signals (e.g., aromatic protons at δ 7.0–8.0 ppm and methyl singlets at δ 2.0–3.0 ppm) .

Biological Activity

The compound 4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a member of the pyridinone family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes existing research on the biological activity of this compound, highlighting key findings, case studies, and structural data.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S with a molecular weight of 440.52 g/mol. The structure features a pyridinone core substituted with various aromatic groups, which are believed to contribute to its biological activity.

Anticancer Activity

Research indicates that pyridinone derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The sulfonyl group in the structure is thought to enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth .

Anti-inflammatory Effects

Another significant aspect of its biological activity is anti-inflammatory effects. Compounds structurally related to this pyridinone have been shown to reduce inflammation markers such as TNF-alpha and IL-6 in cellular models. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Study 1: Anticancer Efficacy

A study conducted on a series of pyridinone derivatives, including the target compound, demonstrated that it significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a decrease in tumor size by approximately 50% compared to control groups after four weeks of administration .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating potent antimicrobial activity .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.